molecular formula C9H15NOS2 B14284746 N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine CAS No. 118631-08-6

N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine

Cat. No.: B14284746
CAS No.: 118631-08-6
M. Wt: 217.4 g/mol
InChI Key: UVCILMRMUIPFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine is a chemical compound with the molecular formula C9H15NOS2 It is known for its unique structure, which includes a cyclohexylidene ring and bis(methylsulfanyl)methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine typically involves the reaction of cyclohexanone oxime with bis(methylsulfanyl)methane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(methylsulfanyl)methylidene groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone oxime
  • Bis(methylsulfanyl)methane
  • Cyclohexylidene derivatives

Uniqueness

N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine is unique due to its combination of a cyclohexylidene ring and bis(methylsulfanyl)methylidene groups. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

118631-08-6

Molecular Formula

C9H15NOS2

Molecular Weight

217.4 g/mol

IUPAC Name

N-[2-[bis(methylsulfanyl)methylidene]cyclohexylidene]hydroxylamine

InChI

InChI=1S/C9H15NOS2/c1-12-9(13-2)7-5-3-4-6-8(7)10-11/h11H,3-6H2,1-2H3

InChI Key

UVCILMRMUIPFPE-UHFFFAOYSA-N

Canonical SMILES

CSC(=C1CCCCC1=NO)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.